molecular formula C18H15Cl2N3O2 B2921131 N-(3,4-dichlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide CAS No. 1115871-39-0

N-(3,4-dichlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide

Cat. No.: B2921131
CAS No.: 1115871-39-0
M. Wt: 376.24
InChI Key: PKPOOCHPXYEJHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dichlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide is a useful research compound. Its molecular formula is C18H15Cl2N3O2 and its molecular weight is 376.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

N-(3,4-dichlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide and its derivatives have been synthesized and characterized for potential antimicrobial activities. For instance, novel quinazolines have been identified as potential antimicrobial agents against a range of bacterial and fungal species, such as Escherichia coli, Staphylococcus aureus, and Candida albicans, showcasing their broad-spectrum antimicrobial properties (Desai et al., 2007). Moreover, the synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones has been explored, evaluating their antimicrobial activities and identifying compounds with promising efficacy against standard drugs (Patel & Shaikh, 2011).

Antiviral and Antiapoptotic Effects

Research into this compound derivatives has also demonstrated significant antiviral and antiapoptotic effects, particularly in the context of Japanese encephalitis. One study found that a novel anilidoquinoline derivative exhibited considerable reductions in viral load and enhanced survival rates in infected mice, suggesting a potential therapeutic avenue for treating viral encephalitis (Ghosh et al., 2008).

Anticancer Activities

The anticancer potential of this compound derivatives has been a significant area of interest. Novel 3-benzyl-substituted-4(3H)-quinazolinones, for example, have shown remarkable broad-spectrum antitumor activity, with certain compounds displaying potency 1.5–3.0-fold greater than the positive control 5-fluorouracil across various cancer cell lines (Al-Suwaidan et al., 2016). This research underscores the potential of quinazolinone derivatives as antitumor agents.

Molecular Docking and Biological Potentials

The exploration of quinazolinone derivatives extends into molecular docking and biological potential studies, where compounds have been synthesized and evaluated for their antibacterial, anticancer activities, and interactions with specific proteins. Such studies aim to understand the molecular basis of their activity and to guide the development of new therapeutic agents (Mehta et al., 2019).

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O2/c1-2-16-22-15-6-4-3-5-12(15)18(23-16)25-10-17(24)21-11-7-8-13(19)14(20)9-11/h3-9H,2,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPOOCHPXYEJHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.